molecular formula C7H14ClNO3S B15303460 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine

1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine

Cat. No.: B15303460
M. Wt: 227.71 g/mol
InChI Key: KJQBOFFZSMMLKH-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines This compound is characterized by the presence of a chloromethyl group and a methoxymethyl group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable and environmentally friendly processes.

Chemical Reactions Analysis

1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the sulfonyl group.

    Cyclization Reactions:

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, iodine (I2) and tert-butyl hydroperoxide (TBHP) for oxidation, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-((Chloromethyl)sulfonyl)-3-(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrrolidine ring structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

1-(chloromethylsulfonyl)-3-(methoxymethyl)pyrrolidine

InChI

InChI=1S/C7H14ClNO3S/c1-12-5-7-2-3-9(4-7)13(10,11)6-8/h7H,2-6H2,1H3

InChI Key

KJQBOFFZSMMLKH-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(C1)S(=O)(=O)CCl

Origin of Product

United States

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